molecular formula C15H21N3O6S B2391181 N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide CAS No. 869071-59-0

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide

Cat. No. B2391181
CAS RN: 869071-59-0
M. Wt: 371.41
InChI Key: WIISEVFBEODQDS-UHFFFAOYSA-N
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Description

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Novel Synthetic Routes and Intermediates

Research has demonstrated the synthesis of complex molecules involving structures related to N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide, highlighting their potential as intermediates in the development of pharmacologically active compounds. For instance, a study by Rassadin et al. (2009) outlines a facile method for accessing bicyclic sultams, presenting a new synthesis employing a 2-nitrophenylsulfonyl substituent as a protective as well as an activating group, leading to compounds with potential biological activity (Rassadin et al., 2009).

Hydrolysis and Degradation Studies

The hydrolysis of sulfonylurea herbicides, which share structural similarities with the compound , has been studied extensively, providing insights into environmental persistence and degradation pathways. Braschi et al. (1997) investigated the hydrolysis of triasulfuron, revealing the cleavage of the sulfonylurea bridge as a primary degradation pathway, which is relevant for understanding the environmental behavior of similar compounds (Braschi et al., 1997).

Antitumor and Antiproliferative Applications

Studies on sulfonamide-based libraries, including compounds related to N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide, have identified potential antitumor and antiproliferative agents. Owa et al. (2002) evaluated sulfonamide compounds in cell-based antitumor screens, identifying potent cell cycle inhibitors with clinical trial potential, demonstrating the therapeutic applications of these chemical frameworks (Owa et al., 2002).

properties

IUPAC Name

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-16-14(19)15(20)17-10-13-18(8-3-9-24-13)25(21,22)12-6-4-11(23-2)5-7-12/h4-7,13H,3,8-10H2,1-2H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIISEVFBEODQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide

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